molecular formula C17H20FN5 B11057452 1-[5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]-2,3-dihydro-1H-indole

1-[5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]-2,3-dihydro-1H-indole

Cat. No.: B11057452
M. Wt: 313.4 g/mol
InChI Key: VWQFSDNCWYJWQC-UHFFFAOYSA-N
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Description

1-[5-Fluoro-4-(4-methylpiperazino)-2-pyrimidinyl]indoline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[5-fluoro-4-(4-methylpiperazino)-2-pyrimidinyl]indoline involves several steps. One common method includes the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours . This reaction yields the indole product, which is then further modified to introduce the fluorine and piperazine groups.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-[5-Fluoro-4-(4-methylpiperazino)-2-pyrimidinyl]indoline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[5-Fluoro-4-(4-methylpiperazino)-2-pyrimidinyl]indoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-fluoro-4-(4-methylpiperazino)-2-pyrimidinyl]indoline involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The fluorine and piperazine groups further enhance its activity by improving its binding properties and stability.

Comparison with Similar Compounds

Similar compounds to 1-[5-fluoro-4-(4-methylpiperazino)-2-pyrimidinyl]indoline include other indole derivatives such as:

These compounds share structural similarities but differ in their specific substituents and biological activities. The unique combination of the fluorine and piperazine groups in 1-[5-fluoro-4-(4-methylpiperazino)-2-pyrimidinyl]indoline sets it apart, providing distinct chemical and biological properties.

Properties

Molecular Formula

C17H20FN5

Molecular Weight

313.4 g/mol

IUPAC Name

1-[5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]-2,3-dihydroindole

InChI

InChI=1S/C17H20FN5/c1-21-8-10-22(11-9-21)16-14(18)12-19-17(20-16)23-7-6-13-4-2-3-5-15(13)23/h2-5,12H,6-11H2,1H3

InChI Key

VWQFSDNCWYJWQC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2F)N3CCC4=CC=CC=C43

Origin of Product

United States

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